molecular formula C12H13NO2 B1308360 ethyl 2-methyl-1H-indole-3-carboxylate CAS No. 53855-47-3

ethyl 2-methyl-1H-indole-3-carboxylate

Cat. No.: B1308360
CAS No.: 53855-47-3
M. Wt: 203.24 g/mol
InChI Key: ICXKIKDXKRONLF-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in drug discovery and development

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Biological Activities

Ethyl 2-methyl-1H-indole-3-carboxylate exhibits a variety of biological activities:

  • Antimicrobial Activity : The compound has been shown to possess antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : It inhibits enzymes such as 5-lipoxygenase, which are involved in inflammatory processes, thus demonstrating potential as an anti-inflammatory agent .
  • Anticancer Properties : Preliminary studies indicate that this compound may have anticancer effects, warranting further investigation into its mechanism of action and therapeutic potential .

Scientific Research Applications

The applications of this compound span various fields:

Chemistry

  • Building Block : It serves as a precursor for synthesizing more complex indole derivatives, which are crucial in developing new pharmaceuticals .

Biology

  • Biological Studies : The compound is utilized in studying biological processes and cellular mechanisms due to its ability to modulate gene expression and cell signaling pathways .

Medicine

  • Therapeutic Investigations : Ongoing research focuses on its potential therapeutic properties across various diseases, including cancer and inflammatory conditions .

Industry

  • Pharmaceutical Production : this compound is employed in the production of pharmaceuticals and agrochemicals, highlighting its economic significance .

Case Studies

Several studies have documented the efficacy of this compound:

  • Antioxidant Activity Study : Research demonstrated that derivatives of this compound exhibited significant antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases .
  • Antiviral Activity Investigation : A study explored the antiviral effects of substituted derivatives, revealing promising results against certain viral strains .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing biological processes. For example, it can act as an inhibitor of specific enzymes or receptors, thereby modulating cellular functions .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-methyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-methyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H13_{13}NO2_2
  • CAS Number : 53855-47-3
  • InChI Key : ICXKIKDXKRONLF-UHFFFAOYSA-N

This compound can be synthesized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time compared to traditional heating methods .

Biological Activities

This compound exhibits a range of biological activities, primarily due to its indole scaffold. The following sections detail its notable pharmacological effects.

1. Antimicrobial Activity

Indole derivatives, including this compound, have shown promising antimicrobial properties. A study indicated that modifications to the indole structure can enhance its efficacy against various microbial strains. Specifically, this compound serves as a precursor for synthesizing antimicrobial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Research highlights that indole derivatives can inhibit the enzyme 5-lipoxygenase (5-LO), which is crucial in the biosynthesis of pro-inflammatory leukotrienes. This compound has been shown to possess inhibitory activity against 5-LO, making it a candidate for treating inflammatory diseases .

3. Anticancer Properties

Indoles are recognized for their anticancer activities. This compound has demonstrated cytotoxic effects in various cancer cell lines. Studies have reported that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of enzymes like 5-lipoxygenase, thereby modulating inflammatory responses.
  • Receptor Binding : Indole derivatives often exhibit high affinity for multiple receptors, which may contribute to their diverse pharmacological effects.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

StudyFindings
Verma et al. (2024)Reported antiviral activity in Huh-7.5 cells and potential applications in cancer therapy .
Cihan-Üstündag et al. (2014)Investigated the structure–activity relationship (SAR) of indole derivatives, emphasizing the importance of substituent positioning for biological efficacy .
Spallarossa et al.Synthesized new indole-based analogs with significant pro-apoptotic potential against cancer cells .

Properties

IUPAC Name

ethyl 2-methyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)13-10-7-5-4-6-9(10)11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXKIKDXKRONLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399027
Record name ethyl 2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53855-47-3
Record name ethyl 2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-iodo-phenylamine (44.30 g, 202 mmol), sodium salt of ethyl acetoacetate (42.1 g, 263 mmol), and Cu(I)I (50.1 g, 263 mmol) in DMF (200 mL) was stirred at 120° C. overnight. Then the reaction mixture was cooled to room temperature, then diluted with methyl tert-butyl ether (MTBE) and water, and concentrated ammonia was added to dissolve the solid, the two layers were separated, the water layer was back extracted with MTBE; all MTBEs were combined and washed with sat. NaCl aqueous solution, dried over anhydrous sodium sulfate, filtered, and concentrated sequentially. The residue was crystallized in hexanes/EtOAc, giving the desired product (10.84 g), the mother liquor was concentrated and purified on column to give an additional batch of product (4.76 g). The title compound, 1H NMR (200 MHz, CDCl3): δ (ppm)=8.32 (1H), 8.09 (m, 1H), 7.31-7.13 (m, 3H), 4.39 (q, 2H, J=6.8 Hz), 2.74 (s, 3H), 1.45 (t, 3H, J=6.8 Hz).
Quantity
44.3 g
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reactant
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0 (± 1) mol
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42.1 g
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Cu(I)I
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50.1 g
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reactant
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200 mL
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Synthesis routes and methods II

Procedure details

To a mixed solution of dimethyl sulfoxide and water (20 mL), 2-iodobenzenamine (3.0 g, 13.7 mmol), ethyl 3-oxobutanoate (2.0 g, 15.1 mmol), copper(I) oxide (0.2 g, 1.4 mmol) and cesium carbonate (4.5 g, 13.7 mmol) was added. The mixture was stirred at 100° C. for 9 hours under nitrogen gas atmosphere. The reaction mixture was filtered through a pad of celite. The filtrate was diluted with water and extracted with ethyl acetate. The organic phase was concentrated in vacuo, and then the residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=5:1) to give ethyl 2-methyl-1H-indole-3-carboxylate as a light yellow solid (0.42 g, 15%). 1H NMR (300 MHz, CDCl3): δ 8.12-8.09 (m, 1H), 7.31-7.16 (m, 3H), 4.40 (q, J=6.9 Hz, 2H), 2.77 (s, 3H), 1.45 (t, J=6.9 Hz, 3H).
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0 (± 1) mol
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reactant
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3 g
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reactant
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2 g
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reactant
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cesium carbonate
Quantity
4.5 g
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reactant
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0.2 g
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Quantity
20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the research presented in the paper regarding ethyl 2-methyl-1H-indole-3-carboxylate?

A1: The paper details a novel, one-pot synthetic method for producing this compound. [] This method utilizes readily available starting materials, 2-iodoanilines and ethyl buta-2,3-dienoate, along with a copper(I) catalyst and potassium carbonate. [] This approach offers a potentially more efficient and scalable alternative to existing multi-step synthesis routes.

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